2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol
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Overview
Description
2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol is a chemical compound that features a thiopyran ring, an amino group, and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiopyran derivatives.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The thiopyran ring and amino group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)tetrahydropyran: Similar structure but lacks the amino group and thiopyran ring.
Tetrahydro-2H-thiopyran-3-amine: Contains the thiopyran ring and amino group but lacks the ethoxyethanol moiety.
Uniqueness
2-(2-((Tetrahydro-2H-thiopyran-3-yl)amino)ethoxy)ethan-1-ol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the thiopyran ring and the ethoxyethanol moiety allows for diverse applications and interactions .
Properties
IUPAC Name |
2-[2-(thian-3-ylamino)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c11-4-6-12-5-3-10-9-2-1-7-13-8-9/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWYMSWEKYTJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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